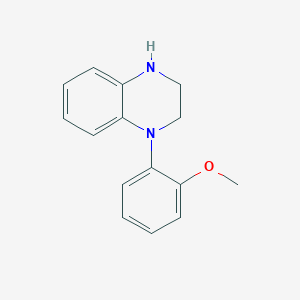

4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis information for “4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline” was not found, similar compounds have been synthesized for various purposes . For instance, a series of 4-(2-methoxyphenyl)-2-oxo-butyl-quinazolinones were designed and synthesized based on the structure of febrifugine .Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation Catalysis

Research demonstrates the use of quinoxaline derivatives as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands facilitated the efficient preparation of chiral pharmaceutical ingredients, showcasing their potential in synthetic chemistry and pharmaceutical manufacturing (Imamoto et al., 2012).

Pesticidal Activities

Quinoxaline derivatives have been identified as having significant herbicidal, fungicidal, and insecticidal activities. This highlights their role in the discovery of new pesticides and pharmaceuticals, indicating their broad applicability in agricultural chemistry (Liu et al., 2020).

Antibacterial and Antifungal Activities

A series of quinoxaline 1,4-di-N-oxide derivatives exhibited potent antibacterial and antifungal activities. This suggests their utility in developing new antimicrobial agents, with specific compounds demonstrating low minimum inhibitory concentrations against pathogens (Soliman, 2013).

Optical and Morphological Studies

The optical properties of quinoxaline derivatives, including their absorption, emission, and quantum yield, were investigated, revealing their potential in applications requiring fluorescent materials and in the study of aggregation-induced emission (AIE) (Rajalakshmi & Palanisami, 2020).

Receptor Antagonists

Quinoxaline derivatives have been explored for their potential as human A3 adenosine receptor antagonists, indicating their relevance in medicinal chemistry for designing selective receptor modulators (Catarzi et al., 2005).

Corrosion Inhibition

Novel quinoline derivatives have been investigated for their corrosion inhibition performances on iron, showcasing the utility of quinoxaline compounds in materials science and engineering (Erdoğan et al., 2017).

Antimicrobial Agents

New quinoxaline derivatives bearing amide moieties were synthesized and demonstrated remarkable antimicrobial activity, further underscoring the chemical versatility and therapeutic potential of quinoxaline compounds (Mohsen et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is possible that this compound influences multiple pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

The effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Methoxyphenyl)-2,3-dihydro-1H-quinoxaline. Factors such as pH, temperature, and the presence of other molecules could affect how this compound interacts with its targets .

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-18-15-9-5-4-8-14(15)17-11-10-16-12-6-2-3-7-13(12)17/h2-9,16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIHSPFYOWNDCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)

![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)

![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)

![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)

![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)

![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)

![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)